molecular formula C13H10N2O2S2 B1248723 2-(2-oxo-6-sulfanylidenepiperidin-3-yl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one

2-(2-oxo-6-sulfanylidenepiperidin-3-yl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B1248723
M. Wt: 290.4 g/mol
InChI Key: ZNXFEZJRALUZGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6’-dithiothalidomide involves the modification of the thalidomide molecule by introducing sulfur atoms at specific positions. The process typically includes the following steps:

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,6’-Dithiothalidomide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6’-Dithiothalidomide has a wide range of scientific research applications:

Mechanism of Action

3,6’-Dithiothalidomide exerts its effects primarily by inhibiting the synthesis of TNF-α. The compound interacts with molecular targets involved in the inflammatory pathway, leading to reduced production of proinflammatory cytokines. This action helps mitigate inflammation and its associated effects on neuronal cells. The compound’s ability to cross the blood-brain barrier makes it particularly effective in targeting neuroinflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 3,6’-Dithiothalidomide

3,6’-Dithiothalidomide is unique due to its specific modification at the 3 and 6’ positions with sulfur atoms. This modification enhances its ability to inhibit TNF-α synthesis more effectively than thalidomide and its other analogs. Additionally, its improved brain penetration makes it a promising candidate for treating neuroinflammatory conditions .

Properties

Molecular Formula

C13H10N2O2S2

Molecular Weight

290.4 g/mol

IUPAC Name

2-(2-oxo-6-sulfanylidenepiperidin-3-yl)-3-sulfanylideneisoindol-1-one

InChI

InChI=1S/C13H10N2O2S2/c16-11-9(5-6-10(18)14-11)15-12(17)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,18)

InChI Key

ZNXFEZJRALUZGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=S

Synonyms

3,6'-dithiothalidomide

Origin of Product

United States

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